(1S,4R,8R,10R,13S,14R)-5,5,14-trimethyl-9-methylidenetetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol
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Overview
Description
The compound (1S,4R,8R,10R,13S,14R)-5,5,14-trimethyl-9-methylidenetetracyclo[112101,1004,8]hexadecane-3,4,6,14,16-pentol is a complex organic molecule characterized by its unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4R,8R,10R,13S,14R)-5,5,14-trimethyl-9-methylidenetetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol typically involves multiple steps, starting from simpler organic precursors. The synthetic route may include cyclization reactions to form the tetracyclic core, followed by functional group modifications to introduce the hydroxyl and methylidene groups. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods may also incorporate green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
The compound (1S,4R,8R,10R,13S,14R)-5,5,14-trimethyl-9-methylidenetetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce halogenated or aminated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1S,4R,8R,10R,13S,14R)-5,5,14-trimethyl-9-methylidenetetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol is used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. Researchers may investigate its effects on various biological pathways and its potential as a lead compound for the development of new drugs.
Industry
In industry, this compound may be used in the production of specialty chemicals, polymers, or materials with unique properties.
Mechanism of Action
The mechanism by which (1S,4R,8R,10R,13S,14R)-5,5,14-trimethyl-9-methylidenetetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol exerts its effects involves its interaction with specific molecular targets. The hydroxyl groups may form hydrogen bonds with proteins or enzymes, altering their activity. The tetracyclic structure may enable the compound to fit into specific binding sites, modulating biological pathways. Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetracyclic molecules with hydroxyl and methylidene groups. Examples include:
- (1S,4R,8S,9R,10S,13S,14R,16R)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,9,14,16-hexol
- (1S,3R,4R,6S,8R,9R,10R,13R,14R,16S)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,9,14,16-hexol
Uniqueness
The uniqueness of (1S,4R,8R,10R,13S,14R)-5,5,14-trimethyl-9-methylidenetetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol lies in its specific stereochemistry and the presence of a methylidene group, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C20H32O5 |
---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
(1S,4R,8R,10R,13S,14R)-5,5,14-trimethyl-9-methylidenetetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol |
InChI |
InChI=1S/C20H32O5/c1-10-11-5-6-12-16(23)19(11,9-18(12,4)24)8-15(22)20(25)13(10)7-14(21)17(20,2)3/h11-16,21-25H,1,5-9H2,2-4H3/t11-,12+,13-,14?,15?,16?,18-,19+,20+/m1/s1 |
InChI Key |
KEOQZUCOGXIEQR-NFUZPWPESA-N |
Isomeric SMILES |
C[C@]1(C[C@@]23CC([C@]4([C@H](CC(C4(C)C)O)C(=C)[C@H]2CC[C@H]1C3O)O)O)O |
Canonical SMILES |
CC1(C(CC2C1(C(CC34CC(C(C3O)CCC4C2=C)(C)O)O)O)O)C |
Origin of Product |
United States |
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